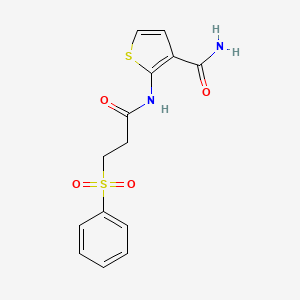

2-(3-(Phenylsulfonyl)propanamido)thiophene-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[3-(benzenesulfonyl)propanoylamino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S2/c15-13(18)11-6-8-21-14(11)16-12(17)7-9-22(19,20)10-4-2-1-3-5-10/h1-6,8H,7,9H2,(H2,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXPKBHSHSXNCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=CS2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 2-(3-(Phenylsulfonyl)propanamido)thiophene-3-carboxamide, often involves condensation reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and various carbonyl compounds .

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale condensation reactions under controlled conditions. The choice of method depends on the desired yield and purity of the product. For instance, the Gewald reaction is favored for its efficiency in producing aminothiophene derivatives .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-(Phenylsulfonyl)propanamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often require catalysts such as palladium complexes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .

Wissenschaftliche Forschungsanwendungen

2-(3-(Phenylsulfonyl)propanamido)thiophene-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Industry: It is used in the development of organic semiconductors and corrosion inhibitors.

Wirkmechanismus

The mechanism of action of 2-(3-(Phenylsulfonyl)propanamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

Key Observations

- Bioisosteric Potential: The phenylsulfonyl group may act as a bioisostere for carboxyl or phosphate groups, improving metabolic stability compared to ester-containing analogs.

- SAR Insights : Methyl groups at positions 4 and 5 (as in ) correlate with enhanced antioxidant activity, suggesting that the target compound’s unsubstituted thiophene ring might limit its efficacy in this domain.

Gaps in Knowledge

- No direct studies on the target compound’s pharmacokinetics, toxicity, or mechanistic pathways were identified.

Biologische Aktivität

The compound 2-(3-(Phenylsulfonyl)propanamido)thiophene-3-carboxamide is a member of the thiophene family, notable for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₃O₃S

- Molecular Weight : 295.35 g/mol

This compound features a thiophene ring substituted with a carboxamide group and a phenylsulfonyl moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. Research indicates that compounds with similar structures often exhibit:

- Inhibition of Apoptosis Regulators : Compounds related to thiophenes have shown binding affinities to proteins such as Mcl-1 and Bcl-2, which are crucial in regulating apoptosis (programmed cell death) pathways. For instance, derivatives have demonstrated sub-micromolar binding affinities (Ki values ranging from 0.3 to 1 μM) and significant cytotoxicity against tumor cells (IC50 < 10 μM) .

- Cell Cycle Modulation : The compound may influence cell cycle progression by modulating key regulatory proteins involved in cell division and survival.

Antitumor Activity

Several studies have reported on the anticancer potential of thiophene derivatives. The following table summarizes findings related to the cytotoxic effects of similar compounds:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HL-60 (leukemia) | <10 | Induces apoptosis via mitochondrial pathway |

| Compound B | A549 (lung cancer) | 17.82 | Inhibits cell proliferation |

| Compound C | HeLa (cervical cancer) | 8.55 | Disrupts microtubule formation |

These findings suggest that this compound may possess similar antitumor properties, warranting further investigation.

Other Biological Activities

In addition to its antitumor effects, this compound may exhibit other biological activities:

- Antimicrobial Properties : Thiophene derivatives have been explored for their potential as antimicrobial agents, targeting bacterial and fungal infections.

- Anti-inflammatory Effects : Some studies indicate that compounds with sulfonamide groups can modulate inflammatory responses, making them candidates for treating inflammatory diseases.

Case Study 1: Anticancer Activity

In a study examining the effects of thiophene derivatives on HL-60 leukemia cells, researchers found that treatment with similar compounds led to significant apoptosis induction. The study utilized flow cytometry to assess apoptotic markers, revealing that these compounds activate caspase pathways critical for apoptosis .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of thiophene derivatives on specific enzymes involved in cancer metabolism. The results indicated that these compounds could effectively inhibit key metabolic enzymes, leading to reduced tumor growth in vitro .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.